molecular formula C10H11NO2 B8506543 3-[(2-Hydroxyethoxy)methyl]benzonitrile CAS No. 620600-64-8

3-[(2-Hydroxyethoxy)methyl]benzonitrile

Cat. No. B8506543
Key on ui cas rn: 620600-64-8
M. Wt: 177.20 g/mol
InChI Key: IILIXILNOBGRGF-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

The title compound was obtained following procedure described for Intermediate 75 but starting from 3-(bromomethyl)benzonitrile (1 g, 5.1 mmol) and ethylene glycol (10 mL) to give the title compound as a yellowish oil. 1H NMR (DMSO-d6, 300 MHz) δ 7.80 (bs, 1H), 7.76-7.74 (m, 2H), 7.69-7.67 (m, 1H), 7.59-7.53 (m, 1H), 4.68 (t, J=5.4 Hz, 1H), 4.55 (s, 2H), 3.58-3.53 (m, 2H), 3.50-3.46 (m, 2H). HPLC (Method A) Rt 2.31 min (Purity: 83.5%).
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][O:12][CH2:13][CH2:14][O:15]C)[CH:6]=1)N.BrCC1C=C(C=CC=1)C#N>C(O)CO>[OH:15][CH2:14][CH2:13][O:12][CH2:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:3]#[N:2]

Inputs

Step One
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(N)C1=CC(=CC=C1)COCCOC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOCC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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